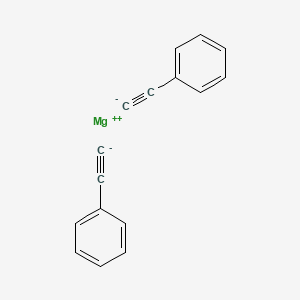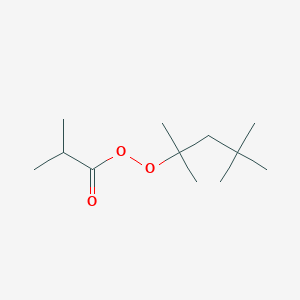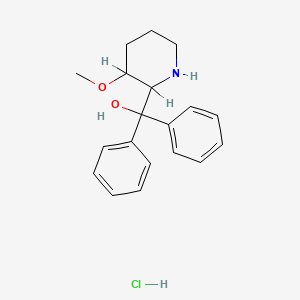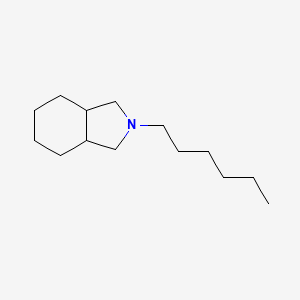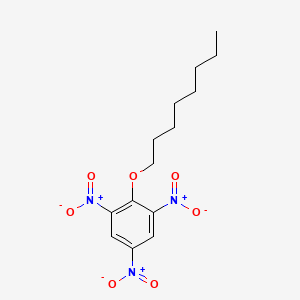
Germanium iodine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodogermane can be synthesized through several methods. One common approach involves the reaction of hydrogen iodide with germyl chloride (GeH₃Cl) at room temperature. This reaction yields iodogermane and hydrochloric acid as by-products . Another method involves the reaction of iodine with monogermane (GeH₄) in the gas phase, which produces iodogermane and hydrogen iodide .
Industrial Production Methods
Industrial production of iodogermane typically follows similar synthetic routes as those used in laboratory settings. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Iodogermane undergoes various chemical reactions, including:
Oxidation: Iodogermane can be oxidized to form germanium dioxide (GeO₂) and iodine.
Reduction: It can be reduced to form germane (GeH₄) and hydrogen iodide.
Substitution: Iodogermane can participate in substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed.
Major Products Formed
Oxidation: Germanium dioxide (GeO₂) and iodine.
Reduction: Germane (GeH₄) and hydrogen iodide.
Substitution: Various organogermanium compounds depending on the substituent introduced.
Scientific Research Applications
Iodogermane has several applications in scientific research:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Iodogermane derivatives are being investigated for their potential use in medical imaging and as therapeutic agents.
Mechanism of Action
The mechanism by which iodogermane exerts its effects involves the interaction of the germanium atom with various molecular targets. In chemical reactions, the germanium atom can form bonds with other elements, leading to the formation of new compounds. The pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Bromogermane (GeH₃Br): Similar to iodogermane but contains bromine instead of iodine.
Chlorogermane (GeH₃Cl): Contains chlorine instead of iodine.
Fluorogermane (GeH₃F): Contains fluorine instead of iodine.
Uniqueness
Iodogermane is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its halogenated counterparts. The larger atomic radius and lower electronegativity of iodine compared to other halogens result in different reactivity and stability profiles for iodogermane .
Properties
Molecular Formula |
GeI |
|---|---|
Molecular Weight |
199.53 g/mol |
IUPAC Name |
iodogermanium |
InChI |
InChI=1S/GeI/c1-2 |
InChI Key |
MLBDBPUCHBDKEA-UHFFFAOYSA-N |
Canonical SMILES |
[Ge]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)


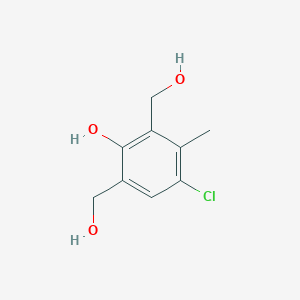
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)

